Leiocarposide
Overview
Description
Leiocarposide is a compound with the CAS Number: 71953-77-0 . It is a reference substance used in various scientific studies .
Molecular Structure Analysis
Leiocarposide has a molecular formula of C27H34O16 . Its average mass is 614.549 Da and its monoisotopic mass is 614.184692 Da . It has 10 defined stereocenters .
Physical And Chemical Properties Analysis
Leiocarposide has a density of 1.6±0.1 g/cm3, a boiling point of 892.4±65.0 °C at 760 mmHg, and a flash point of 292.4±27.8 °C . It has 16 H bond acceptors, 9 H bond donors, and 11 freely rotating bonds . Its polar surface area is 255 Å2 .
Scientific Research Applications
Biotransformation in Rats
Leiocarposide, a phenolic glycoside from Solidago virgaurea L., exhibits specific biotransformation properties when orally administered to rats. Most of it is excreted unchanged fecally, with less than 10% appearing as metabolites in urine. These metabolites include leiocarpic acid, salicylic acid, and their conjugates. The metabolic process is primarily due to the stability of leiocarposide's ester bond, which is hydrolyzed very slowly in artificial intestinal fluid (Fötsch, Pfeifer, Bartoszek, Franke, & Hiller, 1989) (Fötsch et al., 1989).
Anti-Tuberculosis Activity
Anogeissus leiocarpa, traditionally used in Sudanese medicine for tuberculosis treatment, shows promising anti-tuberculosis activity. Various extracts of A. leiocarpa inhibit the growth of Mycobacterium smegmatis, with the ethyl acetate extract of the root showing the lowest minimum inhibitory concentration (MIC). The antimycobacterial effect is attributed to high concentrations of ellagic acid derivatives, ellagitannins, and flavonoids in the root (Salih, Julkunen‐Tiitto, Luukkanen, Sipi, Fahmi, & Fyhrquist, 2020) (Salih et al., 2020).
Anti-Inflammatory Properties
Esenbeckia leiocarpa demonstrates significant anti-inflammatory properties. In a study using a murine air pouch model, various extracts and isolated compounds from E. leiocarpa showed inhibitory effects on leukocytes, exudate, myeloperoxidase, adenosine-deaminase, nitric oxide, interleukin-1 beta, tumor necrosis factor-alpha, and inhibitory kappa-B-alpha degradation. The isolated compounds dihydrocorynantheol and beta-sitosterol were partially responsible for these effects (Liz, Pereira, Horst, Dalmarco, Dalmarco, Simionatto, Pizzolatti, Girard, & Fröde, 2011) (Liz et al., 2011).
Anti-Erectile Dysfunction Effect
Anogeissus leiocarpus stem bark extract has been shown to mitigate paroxetine-induced erectile dysfunction in male rats. This medicinal plant's extract reversed altered sexual behavior and boosted antioxidant status. It also attenuated activities of enzymes like phosphodiesterase-5, arginase, and acetylcholinesterase, suggesting its potential as a natural agent in erectile dysfunction management (Ademosun, Adebayo, & Oboh, 2019) (Ademosun et al., 2019).
Haematological Effects in M
alariaAnogeissus leiocarpus demonstrated significant effects on the haematological parameters of mice infected with Plasmodium berghei. The methanolic extracts of A. leiocarpus increased hemoglobin, red blood cell count, and packed cell volume levels in treated mice compared to controls. It also significantly increased lymphocyte levels while reducing neutrophil levels, showcasing its anti-anemic properties and potential use in malaria treatment (Cyril-Olutayo, Omonkhua, & Akanbi, 2013) (Cyril-Olutayo et al., 2013).
Genotoxicity and Protective Effects
A study assessing the genotoxicity and protective effects of Anogeissus leiocarpus roots revealed that its extract was neither genotoxic nor cytotoxic. Additionally, it showed a protective effect against genotoxicity and cytotoxicity induced by cyclophosphamide, indicating its potential for use in mitigating the side effects of certain chemotherapy drugs (Motto, Lawson-Evi, Diallo, & Eklu-Gadégbéku, 2021) (Motto et al., 2021).
Anti-Sickling Activity
The anti-sickling activity of Anogeissus leiocarpus has been investigated, focusing on its effects on various gene expressions related to sickle cell disease (SCD). The study highlighted the potential of A. leiocarpus to manage SCD by modulating gene expression related to the Gardos channel, erythropoietin, erythropoietin receptor, and other relevant genes (Elufioye, Williams, & Cyril-Olutayo, 2020) (Elufioye et al., 2020).
Vasorelaxation Effects
Anogeissus leiocarpa has been studied for its vasorelaxation effects on porcine coronary artery rings. The dichloromethanolic fraction from A. leiocarpus bark induced endothelium-independent vasorelaxation, possibly through sustained decreases in intracellular calcium and inhibition of phosphodiesterases in vascular smooth muscle cells (Lazare, Mathieu, Ou edraogo, Auger, Schini-Kerth, & Bucher, 2019) (Lazare et al., 2019).
Safety And Hazards
The Material Safety Data Sheet (MSDS) for Leiocarposide suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion or inhalation, medical attention is required .
Future Directions
While specific future directions for Leiocarposide research are not detailed in the search results, it’s worth noting that the plant Solidago virgaurea L., which contains Leiocarposide, has been used for medicinal purposes . This suggests potential future research directions in exploring the medicinal properties of Leiocarposide.
properties
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJTVODGXZMHF-WRXRYXBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222239 | |
Record name | Leiocarposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leiocarposide | |
CAS RN |
71953-77-0 | |
Record name | Leiocarposide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71953-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leiocarposide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071953770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leiocarposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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